Lipophilicity-Driven Permeability: 2‑Amino‑4‑bromobenzothiazole vs. Des‑Bromo Analog
The presence of a bromine atom at the 4‑position increases the calculated lipophilicity by 1.6 log units compared to unsubstituted 2‑aminobenzothiazole. Specifically, 2‑amino‑4‑bromobenzothiazole exhibits an XLogP3‑AA of 2.7, whereas 2‑aminobenzothiazole has an XLogP3 of 1.1 [1]. This difference translates to an approximately 40‑fold increase in the theoretical octanol‑water partition coefficient, which is a strong predictor of improved passive membrane permeability and enhanced CNS penetration potential [2]. This property is critical for hit‑to‑lead optimization where balancing potency with permeability is required.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.7 |
| Comparator Or Baseline | 2‑Aminobenzothiazole, XLogP3 = 1.1 |
| Quantified Difference | Δ = +1.6 log units (approx. 40‑fold increase in theoretical partition coefficient) |
| Conditions | In silico calculation using XLogP3 algorithm (PubChem) |
Why This Matters
For procurement decisions in medicinal chemistry, this quantifiable lipophilicity increase justifies selecting the 4‑bromo analog when enhanced membrane permeability or CNS exposure is a project requirement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2049888, 4-Bromo-1,3-benzothiazol-2-amine. 2025. View Source
- [2] Gill RK, Singh G, Sharma A, et al. 2‑Aminobenzothiazoles in anticancer drug design and discovery. Bioorg Chem. 2023;135:106477. View Source
